6-((Thiazol-2-ylmethyl)carbamoyl)picolinic acid
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Overview
Description
6-((Thiazol-2-ylmethyl)carbamoyl)picolinic acid is a synthetic compound that belongs to the class of picolinic acid derivatives This compound is characterized by the presence of a thiazole ring, a picolinic acid moiety, and a carbamoyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((Thiazol-2-ylmethyl)carbamoyl)picolinic acid typically involves a multi-step process. One common method includes the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Attachment of Thiazole to Picolinic Acid: The thiazole ring is then attached to the picolinic acid moiety through a nucleophilic substitution reaction, where the thiazole acts as a nucleophile.
Formation of Carbamoyl Linkage: The final step involves the formation of the carbamoyl linkage by reacting the intermediate with an isocyanate or carbamoyl chloride under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-((Thiazol-2-ylmethyl)carbamoyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole and picolinic acid moieties.
Reduction: Reduced forms of the thiazole ring or carbamoyl linkage.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Research has indicated its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: It is used in the development of herbicides and pesticides due to its ability to inhibit specific plant enzymes
Mechanism of Action
The mechanism of action of 6-((Thiazol-2-ylmethyl)carbamoyl)picolinic acid involves its interaction with specific molecular targets. For instance, in biological systems, it can bind to zinc finger proteins, altering their structure and function. This disruption can inhibit the activity of enzymes or other proteins that rely on zinc for their function .
Comparison with Similar Compounds
Similar Compounds
6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid: Similar in structure but with a pyrazolyl group instead of a thiazole ring.
6-Indazolyl-2-Picolinic Acid: Contains an indazole ring instead of a thiazole ring.
Uniqueness
6-((Thiazol-2-ylmethyl)carbamoyl)picolinic acid is unique due to its specific combination of a thiazole ring, picolinic acid moiety, and carbamoyl linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H9N3O3S |
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Molecular Weight |
263.27 g/mol |
IUPAC Name |
6-(1,3-thiazol-2-ylmethylcarbamoyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H9N3O3S/c15-10(13-6-9-12-4-5-18-9)7-2-1-3-8(14-7)11(16)17/h1-5H,6H2,(H,13,15)(H,16,17) |
InChI Key |
QCGXOXAUXUBYTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C(=O)NCC2=NC=CS2 |
Origin of Product |
United States |
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